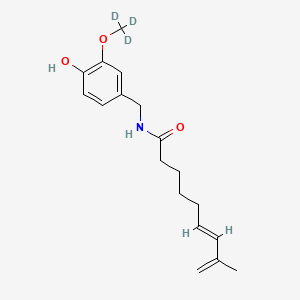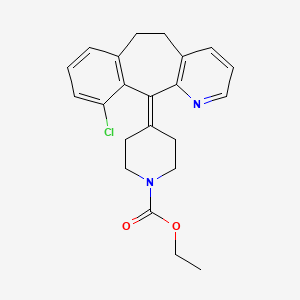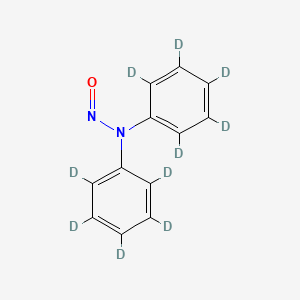![molecular formula C6H8N2O B584918 (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one CAS No. 151267-25-3](/img/structure/B584918.png)
(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[310]hex-2-en-4-one is a bicyclic compound characterized by its unique diazabicyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions and modular synthesis strategies to ensure efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, where the diazabicyclohexane ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4/NMO.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products of these reactions include oxidized derivatives, reduced forms, and substituted diazabicyclohexanes, which can be further utilized in synthetic applications .
Applications De Recherche Scientifique
(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in drug design and development, particularly in creating novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action for (5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one involves its interaction with molecular targets through its diazabicyclohexane structure. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-3-5-6(9)7-4(2)8(3)5/h3,5H,1-2H3/t3-,5+,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTDSTSZXLYPTN-SDDNQBKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2N1C(=NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2N1C(=NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B584852.png)




